molecular formula C9H20N4 B13805399 Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)

Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)

Cat. No.: B13805399
M. Wt: 184.28 g/mol
InChI Key: DDNMKMGMTQKBGB-DTWKUNHWSA-N
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Description

Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI): is a heterocyclic compound with the molecular formula C9H20N4 This compound is characterized by its unique structure, which includes a pyrazine ring fused with another pyrazine ring, both of which are fully hydrogenated and substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI) typically involves the hydrogenation of pyrazine derivatives. One common method includes the catalytic hydrogenation of pyrazino[2,3-B]pyrazine derivatives in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, and the methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of high-throughput screening techniques can optimize the catalyst and reaction conditions, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, although it is already in a highly reduced state.

    Substitution: The methyl groups on the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with catalysts like Pd/C.

    Nucleophiles: Amines, thiols, halides.

Major Products Formed

The major products formed from these reactions include various oxidized and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Chemistry

In chemistry, Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI) is used as a building block for the synthesis of more complex molecules. Its stable structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is used as a model system for studying the behavior of heterocyclic compounds in biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. Some studies suggest that these derivatives may have antimicrobial or anticancer activities, making them promising candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI) involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or activating their function. The pathways involved in these interactions include signal transduction pathways and metabolic pathways, which can lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Decahydropyrazino[2,3-B]pyrazine: This compound is similar in structure but lacks the methyl substitutions.

    1,4,5,8-Tetraazadecalin: Another related compound with a similar heterocyclic structure.

    2,5,7,10-Tetraazabicyclo[4.4.0]decane: A bicyclic compound with a similar nitrogen-containing ring system.

Uniqueness

What sets Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI) apart from these similar compounds is its specific methyl substitutions and fully hydrogenated state. These features confer unique chemical and physical properties, such as increased stability and specific reactivity patterns, making it particularly useful in various applications.

Properties

Molecular Formula

C9H20N4

Molecular Weight

184.28 g/mol

IUPAC Name

(4aR,8aS)-4,4a,8a-trimethyl-2,3,5,6,7,8-hexahydro-1H-pyrazino[2,3-b]pyrazine

InChI

InChI=1S/C9H20N4/c1-8-9(2,12-5-4-10-8)13(3)7-6-11-8/h10-12H,4-7H2,1-3H3/t8-,9+/m0/s1

InChI Key

DDNMKMGMTQKBGB-DTWKUNHWSA-N

Isomeric SMILES

C[C@]12[C@](NCCN1)(N(CCN2)C)C

Canonical SMILES

CC12C(NCCN1)(N(CCN2)C)C

Origin of Product

United States

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